Vemurafenib

Description

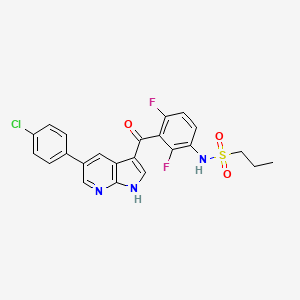

Structure

3D Structure

Properties

IUPAC Name |

N-[3-[5-(4-chlorophenyl)-1H-pyrrolo[2,3-b]pyridine-3-carbonyl]-2,4-difluorophenyl]propane-1-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H18ClF2N3O3S/c1-2-9-33(31,32)29-19-8-7-18(25)20(21(19)26)22(30)17-12-28-23-16(17)10-14(11-27-23)13-3-5-15(24)6-4-13/h3-8,10-12,29H,2,9H2,1H3,(H,27,28) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPXBXXGIAQBQNI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCS(=O)(=O)NC1=C(C(=C(C=C1)F)C(=O)C2=CNC3=C2C=C(C=N3)C4=CC=C(C=C4)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H18ClF2N3O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50238710 | |

| Record name | Vemurafenib | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50238710 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

489.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

<1 mg/mL, Practically insoluble in aqueous media | |

| Record name | Vemurafenib | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB08881 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Vemurafenib | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8143 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

White to off-white crystalline solid | |

CAS No. |

918504-65-1 | |

| Record name | Vemurafenib | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=918504-65-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Vemurafenib [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0918504651 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Vemurafenib | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB08881 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Vemurafenib | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50238710 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-[3-[[5-(4-chlorophenyl)-1H-pyrrolo[2,3-b]pyridin-3-yl]carbonyl]-2,4-difluorophenyl]-1-propanesulfonamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | VEMURAFENIB | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/207SMY3FQT | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Vemurafenib | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8143 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

272°C | |

| Record name | Vemurafenib | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB08881 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Foundational & Exploratory

Crystallographic Structure of Vemurafenib Complexed with B-Raf: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the crystallographic structure of the anti-cancer drug Vemurafenib in complex with its target, the B-Raf kinase. This document delves into the critical structural interactions, the experimental methodologies employed for structure determination, and the broader context of the MAPK signaling pathway.

Introduction: The B-Raf Kinase and the MAPK Pathway

The mitogen-activated protein kinase (MAPK) signaling pathway is a crucial cascade of proteins that relays extracellular signals to the cell nucleus, governing fundamental cellular processes such as proliferation, differentiation, and survival. The Raf family of serine/threonine kinases, including A-Raf, B-Raf, and C-Raf, are central components of this pathway. In response to upstream signals from Ras GTPases, Raf kinases phosphorylate and activate MEK, which in turn phosphorylates and activates ERK. Activated ERK then translocates to the nucleus to regulate gene expression.

Mutations in the BRAF gene are prevalent in a significant percentage of human cancers, with the V600E substitution being the most common, occurring in approximately 50% of melanomas. This mutation results in a constitutively active B-Raf kinase that drives uncontrolled cell proliferation, independent of upstream signaling.

Vemurafenib (formerly PLX4032) is a potent and selective inhibitor of the B-RafV600E mutant kinase. Its development marked a significant milestone in targeted cancer therapy, demonstrating remarkable clinical efficacy in patients with B-RafV600E-mutant melanoma. Understanding the precise molecular interactions between Vemurafenib and B-Raf at an atomic level is paramount for comprehending its mechanism of action and for the rational design of next-generation inhibitors.

The MAPK Signaling Pathway

The MAPK pathway is a complex and tightly regulated signaling cascade. The following diagram illustrates the canonical pathway and the point of intervention by Vemurafenib.

Caption: The MAPK signaling pathway and the inhibitory action of Vemurafenib on the B-Raf V600E mutant.

Crystallographic Data of Vemurafenib:B-Raf Complexes

The structural basis for Vemurafenib's potent and selective inhibition of B-RafV600E has been elucidated through X-ray crystallography. Two key structures deposited in the Protein Data Bank (PDB) are 3OG7 and 4RZV.

| PDB ID | B-Raf Mutant | Ligand | Resolution (Å) | Space Group | Unit Cell Dimensions (Å) | R-free | R-work |

| 3OG7 | V600E | PLX4032 (Vemurafenib) | 2.45 | P212121 | a=73.5, b=111.2, c=117.9 | 0.258 | 0.212 |

| 4RZV | R509H | Vemurafenib | 2.99 | P212121 | a=73.2, b=110.8, c=117.5 | 0.267 | 0.204 |

Experimental Protocols

The determination of the co-crystal structure of Vemurafenib and B-Raf involves several key experimental steps, from protein expression and purification to crystallization and X-ray diffraction data collection.

Experimental Workflow for Structure Determination

The following diagram outlines a typical workflow for determining the crystal structure of a protein-ligand complex.

Caption: A generalized experimental workflow for protein-ligand co-crystallography.

Protein Expression and Purification (based on PDB: 3OG7)

-

Construct: The kinase domain of human B-Raf (residues 448-723) containing the V600E mutation was used.

-

Expression System: The construct was cloned into a baculovirus transfer vector and expressed in Spodoptera frugiperda (Sf9) insect cells.

-

Purification:

-

Cells were lysed, and the supernatant was subjected to affinity chromatography using a nickel-nitrilotriacetic acid (Ni-NTA) resin, targeting an N-terminal histidine tag.

-

The histidine tag was cleaved by treatment with Tobacco Etch Virus (TEV) protease.

-

A second Ni-NTA chromatography step was performed to remove the cleaved tag and any uncleaved protein.

-

The final purification step involved size-exclusion chromatography to obtain a homogenous protein sample.

-

Crystallization (PDB: 3OG7)

-

Complex Formation: The purified B-RafV600E protein was incubated with a molar excess of Vemurafenib (PLX4032).

-

Crystallization Method: The vapor diffusion sitting drop method was employed.

-

Crystallization Conditions: Crystals were grown at 4°C by mixing the protein-ligand complex with a reservoir solution containing 100 mM Bis-Tris pH 6.0, 12.5% 2,5-hexanediol, and 12% PEG 3350.

Data Collection and Structure Determination (PDB: 3OG7)

-

Data Collection: X-ray diffraction data were collected from cryo-cooled crystals (100 K) at a synchrotron source.

-

Data Processing: The diffraction data were processed and scaled using standard crystallographic software packages.

-

Structure Solution: The structure was solved by molecular replacement using a previously determined B-Raf structure as a search model.

-

Refinement: The initial model was refined through iterative cycles of manual model building and computational refinement to yield the final structure.

Structural Insights into Vemurafenib Binding

The crystal structure of the Vemurafenib:B-RafV600E complex reveals the molecular basis for the inhibitor's high affinity and selectivity. Vemurafenib binds to the ATP-binding pocket of the B-Raf kinase domain in a "DFG-in" conformation, which is characteristic of active kinases.

Key interactions include:

-

A crucial hydrogen bond between the sulfonamide of Vemurafenib and the backbone amide of Asp594 in the DFG motif.

-

Hydrophobic interactions between the inhibitor and residues lining the ATP-binding pocket.

-

A hydrogen bond between the 7-azaindole group of Vemurafenib and the backbone of Cys532.

Mechanism of Action and Resistance

Vemurafenib's primary mechanism of action is the direct inhibition of the constitutively active B-RafV600E kinase, leading to the downregulation of the MAPK pathway and subsequent cell cycle arrest and apoptosis in melanoma cells.

Logical Relationship of Vemurafenib Action

Caption: Logical flow of Vemurafenib's mechanism of action leading to tumor regression.

Despite the initial success of Vemurafenib, the development of acquired resistance is a significant clinical challenge. Several mechanisms of resistance have been identified, most of which involve the reactivation of the MAPK pathway through alternative means, such as:

-

Upregulation of receptor tyrosine kinases (RTKs).

-

Mutations in NRAS or MEK1.

-

Expression of B-Raf splice variants.

Quantitative Binding and Activity Data

The potency of Vemurafenib has been quantified through various biochemical and cell-based assays.

| Assay Type | Target | IC50 (nM) | Reference |

| Kinase Assay | B-RafV600E | 13 - 31 | |

| Kinase Assay | C-Raf | 6.7 - 48 | |

| Kinase Assay | Wild-type B-Raf | 100 - 160 |

Conclusion

The crystallographic structures of Vemurafenib complexed with B-Raf have provided invaluable insights into the molecular basis of its therapeutic efficacy. This detailed structural and functional understanding has not only guided the development of second-generation B-Raf inhibitors but also serves as a paradigm for structure-based drug design in oncology. Continued research into the dynamic nature of the B-Raf kinase and the mechanisms of drug resistance will be crucial for developing more durable and effective therapies for patients with B-Raf-mutant cancers.

Vemurafenib's Efficacy in BRAF V600K-Mutant Cancers: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Vemurafenib (PLX4032), a potent and selective inhibitor of the BRAF serine-threonine kinase, has become a cornerstone in the treatment of metastatic melanoma harboring BRAF V600 mutations. While the V600E substitution is the most prevalent, the V600K mutation accounts for a significant subset of cases, representing 5–30% of BRAF-mutant melanomas.[1] This guide provides a comprehensive technical overview of vemurafenib's efficacy against the BRAF V600K mutation, consolidating preclinical data, pivotal clinical trial results, and molecular mechanisms of resistance. It aims to serve as a detailed resource for researchers and drug development professionals, incorporating quantitative data summaries, detailed experimental protocols, and visual diagrams of key biological pathways.

Mechanism of Action: Targeting the MAPK Pathway

The BRAF protein is a critical component of the mitogen-activated protein kinase (MAPK) signaling pathway, also known as the RAS-RAF-MEK-ERK pathway. In normal physiology, this pathway transduces extracellular signals to the nucleus, regulating cellular processes like proliferation, differentiation, and survival.

BRAF V600 mutations, including V600K, result in a conformational change that mimics phosphorylation, leading to constitutive, RAS-independent activation of the kinase. This drives uncontrolled downstream signaling through MEK and ERK, promoting oncogenesis.[2] Vemurafenib is an ATP-competitive small molecule inhibitor that selectively binds to the active conformation of mutant BRAF V600, blocking its kinase activity and thereby inhibiting the aberrant downstream signaling cascade.[3]

Preclinical Efficacy

In vitro studies have demonstrated vemurafenib's activity against BRAF V600K-mutant melanoma cell lines. The drug effectively suppresses ERK phosphorylation, a key downstream marker of pathway activation, in cells harboring the V600K mutation.[1] Comparative studies show that while V600E is the most sensitive mutation, V600K-mutant cells also exhibit significant sensitivity to vemurafenib-induced growth inhibition.

| BRAF Mutation | Cell Line(s) | Vemurafenib IC50 (µM) | Key Findings |

| V600K | NZM7, NZM15 | ~0.1 - 1.0 | Sensitive to growth inhibition.[4] |

| V600E | Multiple | ~0.01 - 0.1 | Generally more sensitive than V600K lines.[4] |

| V600E | (Biochemical Assay) | 0.031 | High potency against the isolated V600E kinase.[1][5] |

Table 1: Preclinical Sensitivity of BRAF V600K vs. V600E Melanoma Cell Lines to Vemurafenib. IC50 values represent the concentration required for 50% inhibition of cell growth. Data is aggregated from studies using various melanoma cell lines.[4]

Clinical Efficacy in V600K-Mutant Melanoma

The clinical activity of vemurafenib in patients with BRAF V600K-mutant melanoma has been primarily established through subgroup analyses of the Phase II (BRIM-2) and Phase III (BRIM-3) trials. These studies confirmed that the V600K mutation confers sensitivity to BRAF inhibition, leading to meaningful clinical responses and improved survival outcomes compared to standard chemotherapy.

| Metric | BRAF V600K Cohort | BRAF V600E Cohort (for comparison) |

| Overall Response Rate (ORR) | 45% | 59% |

| Complete Response (CR) | 0% | 6% (BRIM-2) |

| Partial Response (PR) | 45% (BRIM-3) / 40% (BRIM-2) | 59% (BRIM-3) / 47% (BRIM-2) |

| Stable Disease (SD) | 30% (BRIM-2) | 29% (BRIM-2) |

| Median Progression-Free Survival (PFS) | 5.9 months | 6.9 months |

| Median Overall Survival (OS) | 14.5 months | 13.3 months |

Table 2: Summary of Vemurafenib Clinical Efficacy in BRAF V600K vs. V600E Melanoma. Data is derived from the BRIM-2 and BRIM-3 clinical trials.[1][6]

The extended follow-up of the BRIM-3 study demonstrated a clear survival benefit for vemurafenib in the V600K population. For patients with BRAF V600K disease, the median overall survival was 14.5 months in the vemurafenib group compared to just 7.6 months in the dacarbazine group.[6] Similarly, median progression-free survival was significantly longer at 5.9 months versus 1.7 months for dacarbazine.[6]

Mechanisms of Resistance

Despite high initial response rates, the development of resistance to vemurafenib is a major clinical challenge, typically occurring within a median of 6-7 months. Resistance mechanisms are broadly categorized into two groups: reactivation of the MAPK pathway and activation of parallel (bypass) signaling pathways.

Key Resistance Mechanisms Include:

-

NRAS Mutations: Acquired activating mutations in NRAS promote RAF dimerization (BRAF-CRAF or CRAF-CRAF), rendering the complex insensitive to vemurafenib and reactivating MEK/ERK signaling.

-

BRAF Splice Variants: Alternative splicing of BRAF V600E can produce truncated proteins that readily dimerize, bypassing the need for RAS activation and conferring resistance.

-

MEK1/2 Mutations: Activating mutations downstream of BRAF, such as in MEK1, can reactivate the pathway independently of BRAF signaling.

-

Receptor Tyrosine Kinase (RTK) Upregulation: Increased expression of RTKs like PDGFRβ or EGFR can activate parallel pro-survival pathways, most notably the PI3K/AKT pathway.

-

COT (MAP3K8) Overexpression: Increased expression of the COT kinase can activate ERK through a MEK-dependent, but BRAF-independent, mechanism.

References

- 1. Vemurafenib: a new treatment for BRAF-V600 mutated advanced melanoma - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. Frontiers | Comparison of responses of human melanoma cell lines to MEK and BRAF inhibitors [frontiersin.org]

- 5. aacrjournals.org [aacrjournals.org]

- 6. Diverse Mechanisms of BRAF Inhibitor Resistance in Melanoma Identified in Clinical and Preclinical Studies - PMC [pmc.ncbi.nlm.nih.gov]

Off-Label Applications of Vemurafenib in BRAF-Mutated Cancers: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Vemurafenib, a potent inhibitor of the BRAF V600E kinase, has demonstrated significant efficacy in the treatment of BRAF V600-mutated metastatic melanoma. Its success in this indication has prompted extensive investigation into its off-label applications across a spectrum of other malignancies harboring the same BRAF mutation. This technical guide provides a comprehensive overview of the preclinical and clinical evidence supporting the use of vemurafenib in non-melanoma BRAF-mutated cancers, including non-small cell lung cancer, papillary thyroid cancer, hairy cell leukemia, and Erdheim-Chester disease. This document summarizes key clinical trial data, details relevant experimental protocols, and visualizes the underlying molecular pathways to serve as a resource for researchers and drug development professionals in the field of targeted oncology.

Introduction

The discovery of activating mutations in the BRAF gene, particularly the V600E substitution, as key drivers in a variety of cancers has ushered in an era of targeted therapy. The mitogen-activated protein kinase (MAPK) pathway, of which BRAF is a critical component, plays a central role in regulating cell proliferation, differentiation, and survival.[1][2] The BRAF V600E mutation leads to constitutive activation of this pathway, promoting uncontrolled cell growth.[1] Vemurafenib is a small-molecule inhibitor that selectively targets the ATP-binding domain of the mutated BRAF V600E protein, thereby inhibiting its kinase activity and downstream signaling.[1][3] While initially approved for metastatic melanoma, the "basket trial" concept, where patients are treated based on the molecular characteristics of their tumor rather than the tissue of origin, has paved the way for exploring vemurafenib's efficacy in other BRAF V600-mutant cancers.[4][5]

Mechanism of Action

Vemurafenib specifically inhibits the constitutively active BRAF V600E monomer, preventing the phosphorylation and activation of its downstream targets, MEK1 and MEK2. This, in turn, blocks the phosphorylation of ERK1 and ERK2, leading to a halt in the signaling cascade that drives cell proliferation and survival.[2][3]

Clinical Efficacy in Off-Label Indications

Vemurafenib has been investigated in a range of BRAF V600-mutated cancers beyond melanoma, with varying degrees of success. The following tables summarize the key efficacy data from notable clinical trials.

Non-Small Cell Lung Cancer (NSCLC)

| Trial/Cohort | Number of Patients | Vemurafenib Dose | Prior Treatment | Objective Response Rate (ORR) | Median Progression-Free Survival (PFS) | Median Overall Survival (OS) |

| VE-BASKET (NSCLC cohort)[6] | 62 | 960 mg twice daily | 87% previously treated | 37.1% | 6.5 months | 15.4 months |

| Previously Untreated[6] | 8 | 960 mg twice daily | No | 37.5% | 12.9 months | Not Reached |

| Previously Treated[6] | 54 | 960 mg twice daily | Yes | 37.0% | 6.5 months | 15.4 months |

Papillary Thyroid Cancer (PTC)

| Trial/Cohort | Number of Patients | Vemurafenib Dose | Prior Treatment | Objective Response Rate (ORR) | Median Progression-Free Survival (PFS) | Median Overall Survival (OS) |

| Phase II (MKI-naïve)[4][7][8] | 26 | 960 mg twice daily | No prior multikinase inhibitor | 38.5% | 18.2 months | Not Reached |

| Phase II (MKI-pretreated)[7][8] | 25 | 960 mg twice daily | Prior multikinase inhibitor | 27% | 8.9 months | 14.4 months |

Hairy Cell Leukemia (HCL)

| Trial/Cohort | Number of Patients | Vemurafenib Dose | Prior Treatment | Overall Response Rate (ORR) | Complete Response (CR) | Median Relapse-Free Survival (RFS) |

| Phase II (US arm)[2][9][10] | 36 | 960 mg twice daily | Relapsed/Refractory | 86% | 33% | 19 months |

| Phase II (Italian arm)[11] | 26 (evaluable) | 960 mg twice daily | Relapsed/Refractory | 96% | 34.6% | 19 months (in CR patients) |

| Vemurafenib + Rituximab[12][13] | 30 | 960 mg twice daily (8 weeks) | Relapsed/Refractory | 96% | 87% | Not Reached (85% at 34 months) |

Erdheim-Chester Disease (ECD) and Langerhans Cell Histiocytosis (LCH)

| Trial/Cohort | Number of Patients | Vemurafenib Dose | Prior Treatment | Objective Response Rate (ORR) | 2-Year Progression-Free Survival (PFS) | 2-Year Overall Survival (OS) |

| VE-BASKET (ECD/LCH cohort)[14][15] | 26 (22 ECD, 4 LCH) | 960 mg twice daily | 73% previously treated | 61.5% | 86% | 96% |

Colorectal Cancer (CRC)

Single-agent vemurafenib has shown limited activity in BRAF V600E-mutant colorectal cancer.[16] This is largely attributed to feedback activation of the MAPK pathway through EGFR signaling.[17] Combination therapies are being explored.[1][18][19]

| Trial/Cohort | Number of Patients | Treatment | Objective Response Rate (ORR) | Median Progression-Free Survival (PFS) |

| Phase II[16] | 21 | Vemurafenib monotherapy | 5% | 2.1 months |

| SWOG S1406[19] | 99 (triplet arm) | Vemurafenib + Irinotecan + Cetuximab | 16% | 4.2 months |

Experimental Protocols

BRAF V600E Mutation Detection

Accurate detection of the BRAF V600E mutation is critical for patient selection. Several methods are employed in clinical and research settings.

1. Real-Time PCR (e.g., cobas® 4800 BRAF V600 Mutation Test, therascreen® BRAF V600E RGQ PCR Kit) [13]

-

Principle: Allele-specific PCR (ARMS) and Scorpion probes are used to selectively amplify and detect mutant DNA sequences in real-time.[13]

-

Sample Type: Formalin-fixed, paraffin-embedded (FFPE) tumor tissue.[13]

-

Procedure Outline:

-

DNA is extracted from FFPE tumor sections.

-

A control PCR is performed to assess the total amount of amplifiable BRAF DNA.

-

A mutation-specific PCR is performed to detect the BRAF V600E mutation.

-

The results are analyzed based on the amplification cycles (Ct values) of the control and mutation reactions.

-

2. Sanger Sequencing

-

Principle: The classic chain-termination method for DNA sequencing.

-

Procedure Outline:

-

DNA is extracted from the tumor sample.

-

The region of the BRAF gene containing codon 600 is amplified by PCR.

-

The PCR product is sequenced.

-

The sequence is compared to the wild-type BRAF sequence to identify mutations.

-

3. Pyrosequencing

-

Principle: A sequencing-by-synthesis method that relies on the detection of pyrophosphate released during nucleotide incorporation.

-

Procedure Outline:

-

A PCR product spanning the mutation site is generated.

-

The pyrosequencing reaction is performed with a sequencing primer.

-

Nucleotides are added sequentially, and light is generated upon incorporation.

-

The sequence is determined from the pyrogram.

-

Preclinical Evaluation of Vemurafenib

1. Cell Viability and Proliferation Assays (e.g., MTT Assay) [12][18][20][21]

-

Principle: Measures the metabolic activity of cells, which is an indicator of cell viability. Viable cells with active metabolism convert the yellow tetrazolium salt (MTT) into a purple formazan product.[12][20][21]

-

Procedure Outline:

-

Cancer cell lines with and without the BRAF V600E mutation are seeded in 96-well plates.

-

Cells are treated with varying concentrations of vemurafenib.

-

After a defined incubation period, MTT solution is added to each well.

-

Cells are incubated to allow for formazan crystal formation.

-

A solubilization solution is added to dissolve the formazan crystals.

-

The absorbance is measured at approximately 570 nm.

-

2. Western Blotting for MAPK Pathway Inhibition [16][17]

-

Principle: Detects the phosphorylation status of key proteins in the MAPK pathway, such as MEK and ERK, to confirm target engagement and pathway inhibition by vemurafenib.

-

Procedure Outline:

-

BRAF-mutant cancer cells are treated with vemurafenib for a specified time.

-

Cells are lysed, and protein concentration is determined.

-

Proteins are separated by SDS-PAGE and transferred to a membrane.

-

The membrane is incubated with primary antibodies specific for phosphorylated and total MEK and ERK.

-

The membrane is then incubated with a secondary antibody conjugated to an enzyme.

-

A chemiluminescent substrate is added, and the signal is detected.

-

Mechanisms of Resistance

Despite initial responses, acquired resistance to vemurafenib is a significant clinical challenge. Resistance mechanisms can be broadly categorized into those that reactivate the MAPK pathway and those that activate bypass signaling pathways.

MAPK Pathway Reactivation:

-

NRAS or KRAS mutations: These mutations can reactivate the MAPK pathway upstream of BRAF.

-

BRAF V600E amplification: Increased copies of the mutant BRAF gene can overcome the inhibitory effects of vemurafenib.

-

Alternative BRAF splicing: Splice variants of BRAF can lead to dimerization and paradoxical activation of the MAPK pathway in the presence of vemurafenib.

-

MEK1/2 mutations: Mutations in MEK can render it resistant to upstream inhibition.

Bypass Pathway Activation:

-

Upregulation of receptor tyrosine kinases (RTKs): Increased signaling from RTKs such as PDGFRβ, IGFR-1, and EGFR can activate parallel survival pathways like the PI3K/AKT pathway.

-

Loss of negative regulators: Inactivation of tumor suppressors like PTEN can lead to constitutive activation of the PI3K/AKT pathway.

Conclusion and Future Directions

Vemurafenib has demonstrated clinically meaningful activity in several off-label settings for cancers harboring the BRAF V600E mutation. The data presented in this guide highlight the potential of a biomarker-driven, histology-independent approach to cancer therapy. However, the efficacy of vemurafenib monotherapy is not uniform across all BRAF-mutated cancers, as exemplified by the limited response in colorectal cancer. This underscores the importance of understanding the genomic context and the interplay of other signaling pathways in determining therapeutic response.

Future research should focus on:

-

Combination Therapies: Investigating rational combinations of vemurafenib with other targeted agents (e.g., MEK inhibitors, EGFR inhibitors, PI3K inhibitors) to overcome primary and acquired resistance.

-

Biomarker Discovery: Identifying predictive biomarkers beyond the BRAF V600E mutation to better select patients who are most likely to benefit from vemurafenib therapy.

-

Understanding Resistance: Further elucidating the molecular mechanisms of resistance to develop novel therapeutic strategies to circumvent or delay its onset.

The continued exploration of vemurafenib and other targeted therapies in genomically defined patient populations will be crucial in advancing the field of precision oncology.

References

- 1. ClinicalTrials.gov [clinicaltrials.gov]

- 2. Long-term outcomes in patients with relapsed or refractory hairy cell leukemia treated with vemurafenib monotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]

- 4. An Open-label, Phase II Study of Vemurafenib in Patients with BRAF V600 Mutation-positive Cancers | Dana-Farber Cancer Institute [dana-farber.org]

- 5. Clinical Trial: NCT01524978 - My Cancer Genome [mycancergenome.org]

- 6. bioron.de [bioron.de]

- 7. ClinicalTrials.gov [clinicaltrials.gov]

- 8. An inexpensive, specific and highly sensitive protocol to detect the BrafV600E mutation in melanoma tumor biopsies and blood - PMC [pmc.ncbi.nlm.nih.gov]

- 9. BRAFV600E Mutation Detection [bio-protocol.org]

- 10. Targeting Mutant BRAF with Vemurafenib in Relapsed or Refractory Hairy Cell Leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 11. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]

- 12. accessdata.fda.gov [accessdata.fda.gov]

- 13. pubcompare.ai [pubcompare.ai]

- 14. BRAF v600E–mutant cancers treated with vemurafenib alone or in combination with everolimus, sorafenib, or crizotinib or with paclitaxel and carboplatin (VEM-PLUS) study - PMC [pmc.ncbi.nlm.nih.gov]

- 15. 3.4. Western Blotting and Detection [bio-protocol.org]

- 16. Western Blotting of Erk Phosphorylation [bio-protocol.org]

- 17. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 18. protocols.io [protocols.io]

- 19. BRAF Mutation Testing (including V600E) | UCSF Health Center for Clinical Genetics and Genomics [genomics.ucsf.edu]

- 20. broadpharm.com [broadpharm.com]

- 21. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]

Vemurafenib for the Treatment of Erdheim-Chester Disease with BRAF V600 Mutation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the use of vemurafenib, a potent inhibitor of the BRAF V600 kinase, in the treatment of Erdheim-Chester Disease (ECD) harboring the BRAF V600 mutation. This document synthesizes key findings from pivotal clinical trials and preclinical research, focusing on the underlying molecular mechanisms, clinical efficacy, safety profile, and the experimental methodologies used to validate these findings.

Introduction to Erdheim-Chester Disease and the Role of BRAF V600 Mutation

Erdheim-Chester Disease is a rare, systemic non-Langerhans cell histiocytosis characterized by the infiltration of lipid-laden CD68+, CD1a- foamy histiocytes into various tissues and organs.[1][2] Previously considered an inflammatory condition, the discovery of recurrent activating mutations in the mitogen-activated protein kinase (MAPK) pathway has redefined ECD as a clonal hematopoietic neoplasm.[2][3]

The most prevalent of these mutations is the BRAF V600E mutation, present in approximately 50-70% of ECD patients.[1][2] This specific point mutation leads to the constitutive activation of the BRAF kinase, a critical component of the RAS-RAF-MEK-ERK signaling cascade.[3] This aberrant signaling drives uncontrolled histiocyte proliferation and survival, contributing to the multisystemic manifestations of the disease.[4] The identification of the BRAF V600 mutation as a key driver of ECD pathogenesis has paved the way for targeted therapeutic interventions.[3]

Mechanism of Action of Vemurafenib

Vemurafenib is a small-molecule inhibitor that selectively targets the ATP-binding domain of the mutated BRAF V600E kinase.[4] In its mutated, constitutively active state, BRAF signals as a monomer, independent of upstream growth factor stimulation.[4] By binding to the mutated BRAF protein, vemurafenib blocks its kinase activity, thereby inhibiting the downstream phosphorylation of MEK and ERK.[4] This interruption of the MAPK signaling cascade ultimately leads to a reduction in cell proliferation and the induction of apoptosis in BRAF V600-mutant cells.[4]

dot

References

Vemurafenib's Impact on Cell Proliferation and Apoptosis in BRAF V600E Melanoma: A Technical Guide

Executive Summary: Vemurafenib, a potent and selective inhibitor of the BRAF V600E kinase, has significantly altered the treatment landscape for metastatic melanoma. This document provides a detailed examination of the molecular mechanisms through which vemurafenib exerts its therapeutic effects, specifically focusing on its profound impact on cell proliferation and the induction of apoptosis. By targeting the constitutively active BRAF V600E protein, vemurafenib effectively shuts down the aberrant MAPK/ERK signaling pathway, leading to cell cycle arrest and programmed cell death in melanoma cells harboring this mutation. This guide summarizes key quantitative data, outlines detailed experimental protocols for assessing drug efficacy, and visualizes the core biological and experimental processes.

Introduction: Targeting the Driver Mutation in Melanoma

Cutaneous melanoma is the most aggressive form of skin cancer, with its incidence rising worldwide. A significant subset of melanomas, approximately 50%, are driven by a specific mutation in the BRAF gene, most commonly a valine to glutamic acid substitution at codon 600 (V600E).[1] This mutation results in a constitutively active BRAF kinase, which leads to persistent activation of the downstream Mitogen-Activated Protein Kinase (MAPK) signaling pathway (also known as the RAS-RAF-MEK-ERK pathway).[2][3] This aberrant signaling promotes uncontrolled cell proliferation and survival, key hallmarks of cancer.[1]

Vemurafenib (PLX4032) is a small-molecule inhibitor designed specifically to target the ATP-binding site of the mutated BRAF V600E kinase.[1][4] Its introduction into clinical practice marked a paradigm shift towards personalized medicine in oncology, demonstrating high response rates and improved survival in patients with BRAF V600E-mutant metastatic melanoma.[2][5]

Mechanism of Action: Inhibition of the MAPK Pathway

Vemurafenib's primary mechanism of action is the selective inhibition of the BRAF V600E mutant kinase.[2] In normal cells, the MAPK pathway is tightly regulated, transmitting extracellular signals to the nucleus to control cell division and survival. In BRAF V600E melanoma, the mutated kinase signals as a monomer, independent of upstream stimuli, leading to constant downstream activation.[6] Vemurafenib binds to the ATP-binding domain of the BRAF V600E protein, locking it in an inactive conformation.[3] This action prevents the phosphorylation and activation of its downstream targets, MEK1/2, which in turn prevents the phosphorylation and activation of ERK1/2.[1] The blockade of this cascade is the critical event that mediates vemurafenib's anti-tumor effects.[4][7]

Effects on Cell Proliferation and Cell Cycle

By inhibiting the MAPK pathway, vemurafenib effectively removes the primary proliferative signal in BRAF V600E melanoma cells. This leads to a rapid cessation of cell division, primarily through a G1 cell cycle arrest.[3][5] The downregulation of ERK activity results in reduced expression of key cell cycle regulators, such as Cyclin D1, which is essential for the G1-to-S phase transition. The anti-proliferative effects are specific to cells harboring the BRAF V600 mutation.[5]

Quantitative Data: Anti-Proliferative Activity

The potency of vemurafenib is typically measured by its half-maximal inhibitory concentration (IC50), which varies across different melanoma cell lines.

| Cell Line | BRAF Status | Vemurafenib IC50 | Reference |

| A375 | V600E | 1 µM | [8] |

| SK-Mel-28 | V600E | 2 µM | [8] |

| YUZEST (pre-treatment) | V600E | 90 nM | [9] |

| A375 (Vemurafenib-Resistant) | V600E | 4 µM | [8] |

| SK-Mel-28 (Vemurafenib-Resistant) | V600E | 7 µM | [8] |

| WM9 | V600E | ~20 µM | [10] |

Note: IC50 values can vary based on experimental conditions, such as assay duration and specific reagents.

Induction of Apoptosis

Beyond halting proliferation, vemurafenib actively induces programmed cell death, or apoptosis, in BRAF V600E melanoma cells.[6][7] This is a critical component of its therapeutic efficacy. The induction of apoptosis occurs through multiple mechanisms:

-

Intrinsic Mitochondrial Pathway: Inhibition of ERK signaling leads to a decrease in the expression of anti-apoptotic proteins (e.g., Bcl-2, Mcl-1) and an increase in the abundance of pro-apoptotic proteins, particularly Bim.[11][12] This shift in the balance of Bcl-2 family proteins leads to mitochondrial outer membrane permeabilization, cytochrome c release, and subsequent caspase activation.[12]

-

Endoplasmic Reticulum (ER) Stress: Studies have shown that vemurafenib is a potent inducer of ER stress specifically in BRAF V600E mutant cells.[11] This stress response can trigger apoptosis when the cell's adaptive mechanisms are overwhelmed.

Quantitative Data: Apoptosis Induction

Treatment with vemurafenib leads to a significant increase in the percentage of apoptotic cells.

| Cell Line | Treatment | Observation | Reference |

| BRAF-mutated cells | Vemurafenib | 5 to 7-fold increase in the sub-G1 (apoptotic) fraction. | [11] |

| A375 | 10 µM Vemurafenib (48h) | Cytotoxic effect observed via increased caspase activity. | [13] |

| A375 | 30 µM Vemurafenib (48h) | Apoptosis rate increased to ~27%. | [14] |

| Mel-HO | 30 µM Vemurafenib (48h) | Apoptosis rate of ~27%. | [14] |

Experimental Protocols

Assessing the effects of vemurafenib requires a suite of well-established in vitro assays.

Cell Viability / Proliferation Assay (MTT/MTS Protocol)

This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.[15][16]

-

Cell Seeding: Seed BRAF V600E melanoma cells (e.g., A375) in a 96-well plate at a density of 2,000-5,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO2.

-

Treatment: Prepare serial dilutions of vemurafenib in culture medium. Remove the old medium from the wells and add 100 µL of the drug-containing medium. Include vehicle-only (e.g., 0.1% DMSO) wells as a control.

-

Incubation: Incubate the plate for the desired period (typically 72 hours).

-

MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C, allowing viable cells to convert the MTT into formazan crystals.[15]

-

Solubilization: Carefully aspirate the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.[17]

-

Measurement: Shake the plate for 15 minutes on an orbital shaker and measure the absorbance at 570-590 nm using a microplate reader.[16]

-

Analysis: Normalize the absorbance values to the vehicle control to determine the percentage of cell viability. Plot the results to calculate the IC50 value.

Apoptosis Assay (Annexin V / Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.[18]

-

Cell Seeding and Treatment: Seed cells in 6-well plates and treat with vemurafenib (e.g., 3 µM) and a vehicle control for 48-72 hours.[19]

-

Cell Harvesting: Collect both floating and adherent cells. Adherent cells are detached using trypsin. Combine all cells from each well and centrifuge.

-

Washing: Wash the cell pellet twice with cold PBS.[20]

-

Staining: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of fluorochrome-conjugated Annexin V (e.g., FITC) and 5 µL of Propidium Iodide (PI) staining solution.[21]

-

Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

-

Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately using a flow cytometer.[20]

-

Viable cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Protein Analysis (Western Blotting)

Western blotting is used to detect changes in the phosphorylation status and expression levels of key signaling proteins.[22][23]

-

Cell Lysis: After treatment, wash cells with cold PBS and lyse them on ice using RIPA buffer supplemented with protease and phosphatase inhibitors.[24]

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

SDS-PAGE: Denature protein samples and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., phospho-ERK, total ERK, Bim, cleaved Caspase-3, and a loading control like GAPDH or β-actin) overnight at 4°C.[22][25]

-

Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.[26]

-

Analysis: Quantify band intensity using densitometry software and normalize to the loading control.

Mechanisms of Resistance

Despite the initial high efficacy of vemurafenib, most patients eventually develop resistance, typically within 6-8 months.[5] Understanding these mechanisms is crucial for developing subsequent treatment strategies. Resistance primarily arises from the reactivation of the MAPK pathway or the activation of alternative survival pathways.

Key resistance mechanisms include:

-

Upstream Reactivation: Mutations in NRAS or overexpression of other kinases like CRAF that bypass the need for BRAF V600E.[6]

-

Downstream Mutations: Mutations in MEK that render it insensitive to upstream inhibition.[6]

-

Alternative Pathways: Upregulation of receptor tyrosine kinases (e.g., EGFR, MET) that activate parallel pro-survival pathways like the PI3K/AKT pathway.[27][28]

Conclusion

Vemurafenib potently inhibits cell proliferation and induces apoptosis in melanoma cells characterized by the BRAF V600E mutation. Its targeted action of disrupting the constitutively active MAPK pathway leads to G1 cell cycle arrest and triggers programmed cell death through the intrinsic mitochondrial pathway and ER stress. The experimental protocols detailed herein provide a robust framework for quantifying these effects in a research setting. While the development of acquired resistance remains a significant clinical challenge, a thorough understanding of vemurafenib's primary mechanisms of action continues to inform the development of next-generation inhibitors and combination therapies aimed at providing more durable responses for patients with metastatic melanoma.

References

- 1. What is the mechanism of Vemurafenib? [synapse.patsnap.com]

- 2. Vemurafenib: targeted inhibition of mutated BRAF for treatment of advanced melanoma and its potential in other malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. ClinPGx [clinpgx.org]

- 4. Vemurafenib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. The discovery of vemurafenib for the treatment of BRAF-mutated metastatic melanoma - PMC [pmc.ncbi.nlm.nih.gov]

- 6. aacrjournals.org [aacrjournals.org]

- 7. youtube.com [youtube.com]

- 8. Sorafenib sensitizes melanoma cells to vemurafenib through ferroptosis - Tang - Translational Cancer Research [tcr.amegroups.org]

- 9. verastem.com [verastem.com]

- 10. Characterization of Melanoma Cell Lines Resistant to Vemurafenib and Evaluation of Their Responsiveness to EGFR- and MET-Inhibitor Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Vemurafenib potently induces endoplasmic reticulum stress-mediated apoptosis in BRAFV600E melanoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Enhanced Apoptosis and Loss of Cell Viability in Melanoma Cells by Combined Inhibition of ERK and Mcl-1 Is Related to Loss of Mitochondrial Membrane Potential, Caspase Activation and Upregulation of Proapoptotic Bcl-2 Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Novel mechanisms of resistance to vemurafenib in melanoma – V600E B-Raf reversion and switching VEGF-A splice isoform expression - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]

- 16. researchhub.com [researchhub.com]

- 17. broadpharm.com [broadpharm.com]

- 18. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Apoptosis measurement [bio-protocol.org]

- 20. Apoptosis analyses [bio-protocol.org]

- 21. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - SG [thermofisher.com]

- 22. researchgate.net [researchgate.net]

- 23. researchgate.net [researchgate.net]

- 24. Frontiers | The Downregulation of eIF3a Contributes to Vemurafenib Resistance in Melanoma by Activating ERK via PPP2R1B [frontiersin.org]

- 25. Receptor-Driven ERK Pulses Reconfigure MAPK Signaling and Enable Persistence of Drug-Adapted BRAF-Mutant Melanoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 26. mdpi.com [mdpi.com]

- 27. Characterization of Vemurafenib-Resistant Melanoma Cell Lines Reveals Novel Hallmarks of Targeted Therapy Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 28. researchgate.net [researchgate.net]

Methodological & Application

Vemurafenib dosage and administration in preclinical xenograft models

Application Notes: Vemurafenib in Preclinical Xenograft Models

Introduction

Vemurafenib (PLX4032, RG7204) is a potent and selective inhibitor of the BRAF serine-threonine kinase, specifically targeting the BRAF V600E mutation.[1] This mutation leads to constitutive activation of the BRAF protein, driving downstream signaling through the mitogen-activated protein kinase (MAPK) pathway (RAS-RAF-MEK-ERK), which promotes cell proliferation and survival.[2][3] Preclinical xenograft models are crucial for evaluating the in vivo efficacy, pharmacokinetics, and pharmacodynamics of vemurafenib. These models, typically involving the subcutaneous implantation of human cancer cell lines or patient-derived tumors into immunodeficient mice, have been instrumental in establishing the antitumor activity of vemurafenib, particularly in BRAF V600E-mutated melanoma, colorectal, and thyroid cancers.[1][2][4]

Mechanism of Action

Vemurafenib selectively binds to the ATP-binding site of the constitutively active BRAF V600E mutant kinase, inhibiting its activity.[1] This blockade prevents the phosphorylation of downstream targets MEK1/2 and subsequently ERK1/2.[5] The inhibition of the MAPK signaling cascade leads to cell cycle arrest and apoptosis in tumor cells harboring the BRAF V600E mutation.[6][7]

Data Presentation: Vemurafenib Monotherapy in Xenograft Models

The following tables summarize representative dosages and outcomes of vemurafenib monotherapy in various preclinical xenograft models. Dosages are typically administered via oral gavage (p.o.).

Table 1: Colorectal Cancer (CRC) Xenograft Models

| Cell Line | BRAF Status | Mouse Strain | Dosage (mg/kg) | Dosing Schedule | Duration | Outcome |

| HT29 | V600E | Athymic Nude | 25, 50, 75, 100 | b.i.d., p.o. | 18 days | Dose-dependent tumor growth inhibition (TGI).[2][8] |

| RKO | V600E | Athymic Nude | 75 | b.i.d., p.o. | 28 days | Minimal TGI (25%), indicating de novo resistance.[2] |

| HCT116 | Wild-Type | Athymic Nude | 75 | b.i.d., p.o. | 18 days | No significant antitumor effect.[2][8] |

Table 2: Melanoma Xenograft Models

| Model Type | BRAF Status | Mouse Strain | Dosage (mg/kg) | Dosing Schedule | Duration | Outcome |

| PDX | V600E | NSG | 50 | b.i.d., p.o. (5 days on, 2 days off) | Up to 150 days | Initial tumor regression followed by acquired resistance.[9] |

| SM1 Cell Line | V600E | C57BL/6 | 10 | Daily, i.p. | Not specified | Antitumor effects observed.[10] |

| A375 Cell Line | V600E | Nude | 8 (fluorescent analog) | Single dose, i.v. | 7 hours | Rapid accumulation in tumor cells.[11][12] |

Table 3: Thyroid Cancer Xenograft Models

| Cell Line | BRAF Status | Mouse Strain | Dosage (µM) - in vitro | Dosing Schedule | Duration | Outcome |

| 8505C | V600E | N/A (in vitro) | 0.25 - 8 | Single Treatment | 72 hours | Anti-proliferative effect observed from 0.25 µM.[13] |

| BCPAP / FRO | V600E | N/A (in vitro) | Not specified | Single Treatment | 1 - 24 hours | Increased autophagy markers (LC3II/LC3I ratio).[14] |

Note: In vivo dosage data for thyroid cancer models was limited in the provided search results. The table reflects in vitro concentrations demonstrating cellular response.

Experimental Protocols

Protocol 1: General Xenograft Tumor Model Establishment

This protocol outlines the standard procedure for establishing subcutaneous xenografts using human cancer cell lines.

-

Cell Culture: Culture BRAF V600E-mutant human cancer cells (e.g., HT29, A375) in appropriate media and conditions until they reach 70-80% confluency.

-

Cell Harvesting: Wash cells with phosphate-buffered saline (PBS) and detach using trypsin-EDTA. Neutralize trypsin with complete media, centrifuge the cells, and discard the supernatant.

-

Cell Preparation for Implantation: Resuspend the cell pellet in sterile, serum-free media or PBS at a concentration of approximately 3 x 10⁷ cells/mL.[2] Keep the cell suspension on ice.

-

Animal Model: Use immunodeficient mice (e.g., Athymic Nude, NSG), typically 6-8 weeks old. Allow animals to acclimatize for at least one week before the procedure.

-

Subcutaneous Implantation:

-

Anesthetize the mouse using an appropriate method (e.g., isoflurane inhalation).

-

Inject 0.1-0.2 mL of the cell suspension (containing 3-5 x 10⁶ cells) subcutaneously into the right flank of the mouse using a 26-gauge needle.[2]

-

Monitor the animal until it has fully recovered from anesthesia.

-

-

Tumor Growth Monitoring:

-

Allow tumors to grow to a palpable size (e.g., 100-200 mm³).

-

Measure tumor volume 2-3 times per week using digital calipers.[8] Calculate volume using the formula: Volume = (Length x Width²) / 2 .

-

Randomize animals into treatment and control groups when tumors reach the desired average volume.

-

Protocol 2: Vemurafenib Formulation and Administration by Oral Gavage

-

Formulation Preparation:

-

Vemurafenib is poorly soluble in water. A common vehicle for preclinical oral administration is 0.5% methylcellulose.[15]

-

To prepare the formulation, weigh the required amount of vemurafenib powder.

-

Create a homogenous suspension in the vehicle at the desired concentration (e.g., 5 mg/mL for a 50 mg/kg dose in a 20g mouse receiving 0.2 mL).

-

Continuously stir the suspension during dosing to ensure uniformity.

-

-

Oral Gavage Procedure:

-

Animal Restraint: Scruff the mouse firmly to immobilize the head and body.[16] The body should be in a vertical position to facilitate passage into the esophagus.[16]

-

Gavage Needle Selection: Use a sterile, ball-tipped gavage needle (typically 18-20 gauge for adult mice).[17] The length should be pre-measured from the mouse's snout to the last rib to avoid stomach perforation.[16]

-

Needle Insertion: Gently insert the needle into the diastema (gap between incisors and molars) and advance it along the upper palate.[17] The mouse should swallow as the needle enters the esophagus. The needle should pass smoothly without resistance. If resistance is met, withdraw and reposition. [18]

-

Substance Administration: Once the needle is in place, slowly administer the calculated volume of the vemurafenib suspension (typically 10 mL/kg maximum).[17][18]

-

Withdrawal and Monitoring: Gently remove the needle along the same path of insertion.[17] Monitor the animal for 5-10 minutes post-procedure for any signs of distress or labored breathing.[18]

-

Protocol 3: Pharmacodynamic Analysis of MAPK Pathway Inhibition

This protocol is used to confirm that vemurafenib is inhibiting its target in vivo.

-

Tissue Collection: At a specified time point after the final dose (e.g., 2-4 hours), euthanize mice from both control and treatment groups.

-

Tumor Excision: Promptly excise the tumors, remove any necrotic tissue, and snap-freeze them in liquid nitrogen or place them in a lysis buffer containing phosphatase and protease inhibitors.

-

Protein Extraction: Homogenize the tumor tissue and extract total protein using a suitable lysis buffer (e.g., RIPA buffer). Determine protein concentration using a standard assay (e.g., BCA assay).

-

Western Blotting:

-

Separate 20-40 µg of protein per sample by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).

-

Incubate the membrane overnight at 4°C with primary antibodies against phospho-ERK (p-ERK), total ERK, and a loading control (e.g., β-actin).

-

Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate.

-

-

Analysis: Quantify the band intensities. A reduction in the p-ERK/total ERK ratio in the vemurafenib-treated group compared to the vehicle control group confirms target engagement and inhibition of the MAPK pathway.[2]

References

- 1. Vemurafenib - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. aacrjournals.org [aacrjournals.org]

- 3. ClinPGx [clinpgx.org]

- 4. Clinical Responses to Vemurafenib in Patients with Metastatic Papillary Thyroid Cancer Harboring BRAFV600E Mutation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Antitumor activity of BRAF inhibitor vemurafenib in preclinical models of BRAF-mutant colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. aacrjournals.org [aacrjournals.org]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. Melanoma patient derived xenografts acquire distinct Vemurafenib resistance mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 10. BRAF inhibitor vemurafenib improves the antitumor activity of adoptive cell immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Design and Development of Fluorescent Vemurafenib Analogs for In Vivo Imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. ijthyroid.org [ijthyroid.org]

- 14. researchgate.net [researchgate.net]

- 15. A Spoonful of Sugar Helps the Medicine Go Down: A Novel Technique to Improve Oral Gavage in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 16. ouv.vt.edu [ouv.vt.edu]

- 17. iacuc.ucsf.edu [iacuc.ucsf.edu]

- 18. iacuc.wsu.edu [iacuc.wsu.edu]

Protocol for Vemurafenib treatment in in vitro cell culture experiments

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vemurafenib is a potent and selective inhibitor of the BRAF serine-threonine kinase, specifically targeting the V600E mutation, which is prevalent in a significant percentage of melanomas and other cancers.[1][2][3][4] This mutation leads to constitutive activation of the BRAF protein, driving aberrant signaling through the mitogen-activated protein kinase (MAPK) pathway and promoting uncontrolled cell proliferation and survival.[3][4] Vemurafenib acts as an ATP-competitive inhibitor, binding to the ATP-binding domain of the mutated BRAF V600E kinase, thereby blocking its activity and downstream signaling to MEK and ERK.[1][2][4] These application notes provide detailed protocols for in vitro cell culture experiments designed to evaluate the efficacy and mechanism of action of Vemurafenib.

Mechanism of Action: The MAPK/ERK Signaling Pathway

The MAPK/ERK signaling cascade is a critical pathway that regulates cell growth, proliferation, and survival. In cells harboring the BRAF V600E mutation, this pathway is constitutively active. Vemurafenib's primary mechanism of action is the inhibition of this mutated BRAF, leading to the downregulation of the MAPK/ERK pathway.

Data Presentation: In Vitro Efficacy of Vemurafenib

The following tables summarize the half-maximal inhibitory concentration (IC50) values of Vemurafenib in various cancer cell lines. These values are indicative of the drug's potency in inhibiting cell proliferation.

Table 1: Vemurafenib IC50 Values in BRAF V600E Mutant Melanoma Cell Lines

| Cell Line | IC50 (µM) | Reference |

| A375M | 0.0319 ± 0.007 | [5] |

| WM793B | 0.626 ± 0.21 | [5] |

| M229 | 0.5 | [6] |

| M233 | 15 | [6] |

| SM1 | 14 | [6] |

Table 2: Vemurafenib IC50 Values in BRAF V600E Mutant Colorectal Cancer Cell Lines

| Cell Line | IC50 (µM) | Reference |

| HT29 | 0.025 - 0.35 | [7] |

| Colo205 | 0.025 - 0.35 | [7] |

| Colo741 | 0.025 - 0.35 | [7] |

| LS411N | 0.025 - 0.35 | [7] |

| RKO | 4.57 | [7] |

Table 3: Vemurafenib IC50 Values in Other Cancer Cell Lines

| Cell Line | Cancer Type | BRAF Status | IC50 (µM) | Reference |

| FRO | Anaplastic Thyroid Cancer | V600E | 32.13 (24h), 17.61 (48h) | [8] |

Experimental Protocols

General Experimental Workflow

The following diagram outlines a typical workflow for in vitro experiments involving Vemurafenib.

Protocol 1: Cell Viability Assay (MTT/MTS/CCK-8)

This protocol is used to determine the effect of Vemurafenib on cell proliferation and to calculate the IC50 value.

Materials:

-

BRAF V600E mutant and wild-type cancer cell lines

-

Complete cell culture medium

-

Vemurafenib (dissolved in DMSO to create a stock solution)

-

96-well plates

-

MTT, MTS, or CCK-8 reagent

-

DMSO (for MTT assay)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 1,000-10,000 cells per well in 100 µL of complete medium.[9][10] Allow cells to attach overnight.

-

Drug Preparation: Prepare serial dilutions of Vemurafenib in complete medium from the stock solution. A typical concentration range is 15 pM to 20 µM.[9]

-

Treatment: Remove the medium from the wells and add 100 µL of the prepared Vemurafenib dilutions. Include a vehicle control (medium with the same concentration of DMSO as the highest Vemurafenib concentration).

-

Incubation: Incubate the plates for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.[5][9]

-

Viability Assessment:

-

For MTT assay: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2.5-4 hours.[9] Remove the MTT solution and add 150-200 µL of DMSO to dissolve the formazan crystals.

-

For MTS/CCK-8 assay: Add 10-20 µL of the reagent to each well and incubate for 1-4 hours according to the manufacturer's instructions.

-

-

Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 565 nm for MTT, 490 nm for MTS, 450 nm for CCK-8) using a microplate reader.[9][10]

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the log of Vemurafenib concentration and determine the IC50 value using a non-linear regression curve fit.

Protocol 2: Western Blot Analysis for MAPK Pathway Inhibition

This protocol is used to assess the effect of Vemurafenib on the phosphorylation status of key proteins in the MAPK pathway, such as MEK and ERK.

Materials:

-

BRAF V600E mutant and wild-type cancer cell lines

-

6-well plates

-

Vemurafenib

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-p-ERK, anti-ERK, anti-p-MEK, anti-MEK, anti-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to reach 70-80% confluency. Treat the cells with various concentrations of Vemurafenib for a specified time (e.g., 2, 24 hours).[7][11]

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

-

Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C. Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane with TBST and then add the chemiluminescent substrate.

-

Imaging: Capture the signal using an imaging system. The intensity of the bands corresponding to the phosphorylated proteins should be normalized to the total protein levels. A decrease in the ratio of phosphorylated to total protein indicates inhibition of the pathway.[7]

Development of Vemurafenib-Resistant Cell Lines

Acquired resistance is a significant challenge in Vemurafenib therapy.[4] In vitro models of resistance are crucial for studying resistance mechanisms and developing new therapeutic strategies.

Protocol 3: Generating Vemurafenib-Resistant Cell Lines

Procedure:

-

Initial Treatment: Culture BRAF V600E mutant cells in the presence of a low concentration of Vemurafenib (e.g., near the IC50 value).

-

Dose Escalation: Gradually increase the concentration of Vemurafenib in the culture medium as the cells adapt and resume proliferation. This process can take several weeks to months.[5]

-

Maintenance: Once a resistant population is established, maintain the cells in a medium containing a constant concentration of Vemurafenib to sustain the resistant phenotype.

-

Characterization: Characterize the resistant cell lines by determining their IC50 value for Vemurafenib and analyzing potential resistance mechanisms, such as reactivation of the MAPK pathway or activation of bypass signaling pathways (e.g., PI3K/AKT).[12]

Conclusion

These protocols provide a framework for the in vitro evaluation of Vemurafenib. Adherence to these detailed methodologies will enable researchers to obtain reliable and reproducible data on the efficacy and mechanism of action of this targeted therapeutic agent. Understanding the nuances of Vemurafenib's effects in cell culture is essential for advancing cancer research and developing more effective treatment strategies.

References

- 1. ClinPGx [clinpgx.org]

- 2. go.drugbank.com [go.drugbank.com]

- 3. Vemurafenib: targeted inhibition of mutated BRAF for treatment of advanced melanoma and its potential in other malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. What is the mechanism of Vemurafenib? [synapse.patsnap.com]

- 5. Characterization of Vemurafenib-Resistant Melanoma Cell Lines Reveals Novel Hallmarks of Targeted Therapy Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 6. BRAF inhibitor vemurafenib improves the antitumor activity of adoptive cell immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. aacrjournals.org [aacrjournals.org]

- 8. Mechanisms of vemurafenib-induced anti-tumor effects in ATC FRO cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Dynamic transcriptome analysis reveals signatures of paradoxical effect of vemurafenib on human dermal fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. aacrjournals.org [aacrjournals.org]

Application Notes and Protocols for In Vivo Imaging of Vemurafenib Treatment Response

For Researchers, Scientists, and Drug Development Professionals

These application notes provide an overview and detailed protocols for various in vivo imaging techniques to assess the therapeutic response to Vemurafenib, a BRAF inhibitor used in the treatment of melanoma and other cancers with BRAF V600 mutations.

Introduction

Vemurafenib is a potent inhibitor of the BRAFV600E kinase, a key driver in the MAPK signaling pathway, which is constitutively activated in several cancers, most notably melanoma.[1][2] While Vemurafenib has shown significant clinical efficacy, with overall response rates around 48-53%, resistance often develops.[1][3][4] Non-invasive in vivo imaging techniques are crucial for monitoring treatment response early, understanding resistance mechanisms, and developing more effective therapeutic strategies. This document outlines several key imaging modalities, their applications in Vemurafenib response assessment, and detailed protocols for their implementation in preclinical research.

Key Signaling Pathway: MAPK Pathway Inhibition by Vemurafenib

Vemurafenib competitively binds to the ATP-binding site of the mutated BRAFV600E protein, inhibiting its kinase activity.[1] This action blocks the downstream signaling cascade of the MAPK pathway (RAS/RAF/MEK/ERK), which is responsible for cell proliferation and survival.[1]

Caption: MAPK signaling pathway and the inhibitory action of Vemurafenib.

In Vivo Imaging Modalities

Several imaging techniques can be employed to monitor the effects of Vemurafenib treatment in vivo. The choice of modality depends on the specific research question, the available instrumentation, and the animal model.

| Imaging Modality | Key Application | Advantages | Limitations |

| Positron Emission Tomography (PET) | Assessing metabolic response (glucose uptake) | Quantitative, high sensitivity, clinical translatability | Lower spatial resolution, use of ionizing radiation |

| Fluorescence Imaging | Visualizing drug distribution and target engagement at the cellular level | High resolution, real-time imaging, multiplexing capabilities | Limited penetration depth, requires fluorescent probes |

| Bioluminescence Imaging (BLI) | Monitoring tumor growth and metastasis | High throughput, low background signal | Requires genetically engineered cells, limited anatomical information |

| Magnetic Resonance Imaging (MRI) | Assessing tumor volume, cellularity, and vascularity | Excellent soft-tissue contrast, provides anatomical and functional information | Lower sensitivity than PET, longer acquisition times |

Positron Emission Tomography (PET) for Metabolic Response

Application Note:

PET imaging with the glucose analog 18F-Fluorodeoxyglucose (18F-FDG) is a powerful tool for assessing the metabolic response to Vemurafenib.[5] BRAF-mutant melanoma cells exhibit upregulated glycolysis, leading to high 18F-FDG uptake.[3] Effective Vemurafenib treatment rapidly reduces MAPK signaling, leading to a decrease in glucose metabolism and thus a reduction in 18F-FDG uptake, often preceding anatomical changes in tumor size.[6][7] This makes 18F-FDG PET a valuable early biomarker of treatment response.[5][7] Studies have shown a significant reduction in the maximum standardized uptake value (SUVmax) in responding tumors as early as a few days after initiating treatment.[3][6]

Quantitative Data Summary: 18F-FDG PET Response to Vemurafenib

| Study Population | Time Point | % Reduction in SUVmax (Median/Mean) | Reference |

| Metastatic Melanoma Patients | Day 15 | 82% | [3] |

| Metastatic Melanoma Patients | Day 7 | >30% in 69/87 lesions | [6] |

| Metastatic Melanoma Patients | Day 14 | >30% in 76/87 lesions | [6] |

| Metastatic Melanoma Patients | Day 28 | >30% in 75/87 lesions | [6] |

| A375 Melanoma Xenografts | Day 3 and 6 | Significant reduction with Vemurafenib + GDC-0973 | [2] |

Experimental Protocol: 18F-FDG PET/CT Imaging of Tumor-Bearing Mice

Caption: Experimental workflow for PET/CT imaging in preclinical models.

Methodology:

-

Animal Model: Use immunodeficient mice (e.g., nude mice) bearing subcutaneous xenografts of a BRAFV600E-mutant human melanoma cell line (e.g., A375).[2]

-

Baseline Imaging: Once tumors reach a palpable size (e.g., 100-200 mm³), perform a baseline 18F-FDG PET/CT scan.

-

Fast mice for 6-8 hours prior to imaging to reduce background glucose levels.

-

Anesthetize the mouse (e.g., with 2% isoflurane).

-

Administer 18F-FDG (typically 5-10 MBq) via tail vein injection.

-

Allow for a 60-minute uptake period, maintaining anesthesia and body temperature.

-

Perform a whole-body CT scan for anatomical reference, followed by a PET scan (e.g., 10-15 minutes).

-

-

Treatment: Begin treatment with Vemurafenib (e.g., 50 mg/kg, twice daily by oral gavage).[2] Include a vehicle control group.

-

Follow-up Imaging: Repeat the 18F-FDG PET/CT scans at specified time points (e.g., day 3, 7, and 14) after the start of treatment.[2][6]

-

Image Analysis:

-

Reconstruct PET and CT images.

-

Draw regions of interest (ROIs) around the tumor on the fused PET/CT images.

-

Calculate the SUVmax and total lesion glycolysis (TLG; mean SUV x lesion volume) for each tumor at each time point.[8]

-

Compare the changes in SUVmax and TLG between baseline and follow-up scans and between treated and control groups.

-

Fluorescence Imaging with Labeled Vemurafenib Analogs

Application Note:

To visualize drug distribution, target engagement, and pharmacokinetics at the cellular level, fluorescently labeled analogs of Vemurafenib can be used.[1] Vemurafenib-BODIPY is one such probe that has been shown to be effective for in vivo imaging.[1][9] This technique allows for the real-time visualization of drug accumulation in tumor cells, distinguishing between drug-sensitive and resistant cells, and observing interactions with the tumor microenvironment.[1] Intravital microscopy (IVM) is often the imaging modality of choice for this application, providing subcellular resolution in living animals.[1][9]

Quantitative Data Summary: Vemurafenib Fluorescent Analogs

| Compound | Cell Line | EC50 (Inhibition of Proliferation) | Reference |

| Vemurafenib | A375 | 160 nM | [1] |

| Vemurafenib-BODIPY | A375 | 180 nM | [1] |

| Vemurafenib | SK-MEL-28 | 320 nM | [1] |

| Vemurafenib-BODIPY | SK-MEL-28 | 450 nM | [1] |

Experimental Protocol: Intravital Microscopy with Vemurafenib-BODIPY

Caption: Workflow for intravital microscopy of Vemurafenib-BODIPY.

Methodology:

-

Animal Model and Cell Lines:

-

Use immunodeficient mice surgically implanted with a dorsal skinfold window chamber.[1]

-

Utilize tumor cell lines engineered to express fluorescent proteins for easy identification (e.g., A375 cells expressing H2B-BFP for non-resistant and A375R expressing H2B-Apple for resistant cells).[1]

-

Implant a mixture of these cells into the window chamber.[1]

-

-

Imaging Setup:

-

Use a multiphoton or confocal microscope equipped for intravital imaging with a heated stage and anesthesia delivery system.[1]

-

-

Imaging Procedure:

-

Anesthetize the mouse (e.g., with 2% isoflurane) and position it on the microscope stage.[1]

-

Identify a vascularized tumor region for imaging.

-